molecular formula C14H16BrN3S B7570255 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole

4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole

Cat. No.: B7570255
M. Wt: 338.27 g/mol
InChI Key: QAFJESDRPXWGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a thiazole derivative that has been synthesized using various methods. The unique chemical structure of this compound has led to its potential use in various biomedical applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating different signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, it has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which are important in the treatment of diabetes. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole in lab experiments include its potential pharmacological properties, unique chemical structure, and ease of synthesis. However, its limitations include its potential toxicity and lack of clinical data.

Future Directions

There are several future directions for the study of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Evaluation of its toxicity and safety in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential pharmacological properties in various scientific research studies. Its unique chemical structure and ease of synthesis make it an attractive compound for further investigation. However, its potential toxicity and lack of clinical data highlight the need for further research in this field.

Synthesis Methods

The synthesis of 4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromoaniline and piperazine with thioamide. This reaction leads to the formation of the desired compound. Other methods include the reaction of 3-bromoaniline with piperazine and thioamide in the presence of a catalyst.

Scientific Research Applications

4-(3-Bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been studied for its potential pharmacological properties. It has been found to exhibit significant activity against various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to regulate blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce inflammation and oxidative stress.

Properties

IUPAC Name

4-(3-bromophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJESDRPXWGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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